molecular formula C11H16N2OS B4849785 3-[(4-methylbenzyl)thio]propanohydrazide

3-[(4-methylbenzyl)thio]propanohydrazide

Cat. No. B4849785
M. Wt: 224.32 g/mol
InChI Key: ZRHLCIMDKWSWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylbenzyl)thio]propanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzyl)thio]propanohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It is also believed to act as a chelating agent in coordination chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylbenzyl)thio]propanohydrazide have been studied in vitro and in vivo. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-methylbenzyl)thio]propanohydrazide in lab experiments include its low toxicity and its ability to inhibit the growth of microorganisms and cancer cells. However, its limitations include its limited solubility in water and its potential to form complexes with other compounds.

Future Directions

There are several future directions for the study of 3-[(4-methylbenzyl)thio]propanohydrazide. These include:
1. Studying its potential as a corrosion inhibitor in various industries.
2. Investigating its potential as a ligand in coordination chemistry.
3. Studying its potential as an antitumor agent in cancer therapy.
4. Investigating its potential as an antibacterial and antifungal agent in the treatment of infectious diseases.
5. Studying its mechanism of action in detail to understand its biological activity better.
Conclusion:
In conclusion, 3-[(4-methylbenzyl)thio]propanohydrazide is a chemical compound that has potential applications in various fields. Its synthesis method has been studied, and its mechanism of action has been investigated. It has been found to have antifungal, antibacterial, and antitumor activities, and it has potential as a corrosion inhibitor and as a ligand in coordination chemistry. There are several future directions for the study of 3-[(4-methylbenzyl)thio]propanohydrazide, and further research is needed to fully understand its potential applications.

Scientific Research Applications

3-[(4-methylbenzyl)thio]propanohydrazide has been studied for its potential applications in various fields. It has been found to have antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9-2-4-10(5-3-9)8-15-7-6-11(14)13-12/h2-5H,6-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHLCIMDKWSWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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